Antimony trifluoride

Catalog No.
S661511
CAS No.
7783-56-4
M.F
F3Sb
M. Wt
178.755 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Antimony trifluoride

CAS Number

7783-56-4

Product Name

Antimony trifluoride

IUPAC Name

antimony(3+);trifluoride

Molecular Formula

F3Sb

Molecular Weight

178.755 g/mol

InChI

InChI=1S/3FH.Sb/h3*1H;/q;;;+3/p-3

InChI Key

GUNJVIDCYZYFGV-UHFFFAOYSA-K

SMILES

F[Sb](F)F

Solubility

In water, 492 g/100 g water at 25 °C
In water, 443 g/100 mL at 20 °C; 562 g/100 mL water at 30 °C
Soluble in water
154 g/100 mL methanol; soluble in acetone

Canonical SMILES

[F-].[F-].[F-].[Sb+3]

Lewis Acid Catalyst:

  • SbF₃ acts as a strong Lewis acid due to its vacant p-orbital, accepting electron pairs from Lewis bases. This property makes it a valuable catalyst for various organic reactions, including:
    • Friedel-Crafts reactions for alkylation and acylation of aromatic compounds
    • Polymerization reactions for the synthesis of specific polymers

Fluorination Agent:

  • SbF₃ exhibits mild fluorinating properties, enabling selective fluorination of organic compounds. This is particularly useful for introducing fluorine atoms into molecules for studying their unique properties, such as increased lipophilicity or improved pharmaceutical activity .

Solid-State Ionic Conductor:

  • Doped forms of SbF₃ exhibit high ionic conductivity, making them promising materials for solid-state electrolytes in various applications. These applications include:
    • Lithium-ion batteries for improved energy density and safety
    • Fuel cells for efficient and sustainable energy conversion

Precursor for Antimony-Based Materials:

  • SbF₃ serves as a versatile precursor for the synthesis of various antimony-based materials with unique properties. Examples include:
    • Antimony-doped tin oxide (ATO) for transparent conducting films in optoelectronic devices
    • Antimony sulfide (Sb₂S₃) for photovoltaic and photocatalytic applications

Antimony trifluoride is a noncombustible and odorless compound that appears as a white to gray crystalline solid. It has a molecular weight of approximately 178.75 g/mol and a specific gravity of 4.38 at 21°C. The melting point of antimony trifluoride is around 292°C, while its boiling point is approximately 376°C . In solid form, it exhibits octahedral molecular geometry with three short and three long antimony-fluorine bonds due to its polymeric nature .

Antimony trifluoride is a corrosive and toxic compound. It can cause severe irritation and burns upon contact with skin and eyes []. Inhalation can irritate the respiratory tract. Ingestion can lead to gastrointestinal distress and fluoride poisoning [].

Antimony trifluoride acts as a mild Lewis acid and can hydrolyze slowly in water, forming antimony (III) oxide:

SbF3+3H2OSb2O3+6HF\text{SbF}_3+3\text{H}_2\text{O}\rightarrow \text{Sb}_2\text{O}_3+6\text{HF}

In the presence of fluorine gas, it can be oxidized to form antimony pentafluoride:

SbF3+F2SbF5\text{SbF}_3+\text{F}_2\rightarrow \text{SbF}_5

This compound is also involved in the Swarts reaction, which facilitates the conversion of alkyl chlorides or bromides into alkyl fluorides using antimony trifluoride as a fluorination reagent .

Antimony trifluoride exhibits toxic properties and can be corrosive to tissues. It poses significant health risks if ingested or inhaled, leading to symptoms similar to those caused by lead and arsenic poisoning. Acute exposure can result in irritation of the gastrointestinal tract, respiratory issues, and potentially fatal outcomes if not managed properly .

Antimony trifluoride can be synthesized through several methods:

  • Reaction of Antimony Trioxide with Hydrogen Fluoride:
    Sb2O3+6HF2SbF3+3H2O\text{Sb}_2\text{O}_3+6\text{HF}\rightarrow 2\text{SbF}_3+3\text{H}_2\text{O}
  • Direct Fluorination: Antimony metal can react with fluorine gas at elevated temperatures to yield antimony trifluoride .
  • Complex Formation: Antimony trifluoride can also form complexes with various ligands in non-aqueous solvents, enhancing its utility in coordination chemistry .

Antimony trifluoride has several industrial and chemical applications:

  • Fluorination Reagent: Used extensively in organic chemistry for the synthesis of organofluorine compounds.
  • Dyeing and Ceramics: Employed in dyeing processes and in the production of ceramic enamels and glazes.
  • Fluorinated Compounds Production: Historically used in the manufacture of chlorofluorocarbons (Freons) through fluorination reactions .

Antimony trifluoride shares similarities with several other compounds, particularly those containing antimony or fluorine. Here are some comparable compounds:

CompoundFormulaKey Characteristics
Antimony PentafluorideSbF5A stronger Lewis acid than SbF3; used for more reactive fluorination reactions.
Arsenic TrifluorideAsF3Similar structure; also acts as a Lewis acid but less stable than SbF3.
Bismuth TrifluorideBiF3Exhibits similar properties but has different reactivity patterns due to bismuth's higher oxidation state.
Phosphorus TrifluoridePF3A gaseous compound that behaves similarly but lacks the solid-state polymeric structure of SbF3.

Antimony trifluoride stands out due to its unique polymeric structure and specific applications in organic synthesis, particularly in the Swarts reaction for fluorination processes .

Antimony trifluoride was first systematically studied by the Belgian chemist Frédéric Jean Edmond Swarts in 1892, who identified its utility as a fluorinating agent. Swarts demonstrated that SbF₃, when combined with chlorine or antimony pentachloride (SbCl₅), could replace chlorine atoms in organic chlorides with fluorine, a reaction now termed the Swarts reaction. This breakthrough enabled the synthesis of alkyl fluorides, which were previously challenging to produce.

Early applications of SbF₃ centered on its use in the Swarts reagent—a mixture of SbF₃ and Cl₂—to synthesize chlorofluorocarbons (CFCs) like dichlorodifluoromethane (Freon-12). By the 1930s, this method became integral to industrial-scale CFC production, revolutionizing refrigeration and aerosol propellant technologies.

Key Physicochemical Properties: Melting Point, Density, and Solubility

Antimony trifluoride exhibits distinct physical and chemical properties that underpin its industrial utility:

PropertyValueSource
Melting point292°C
Boiling point376°C
Density4.38 g/cm³ at 25°C
Water solubility443 g/L at 20°C
Solubility in acetone70 g/100 g at 25°C
Solubility in methanol168 g/100 g at 25°C

SbF₃ adopts a polymeric structure in the solid state, with octahedral antimony centers bridged by fluoride ligands. This structure explains its low volatility compared to analogous compounds like AsF₃. The compound is hygroscopic, necessitating anhydrous conditions for reactions.

Industrial Significance in 20th-Century Halogenation Processes

The mid-20th century saw SbF₃ become a cornerstone of halogenation processes, particularly in:

(i) Synthesis of Chlorofluorocarbons (CFCs)

SbF₃ facilitated the large-scale production of Freon via reactions such as:
$$
\text{CCl}4 + 2\text{SbF}3 \rightarrow \text{CCl}2\text{F}2 + 2\text{SbCl}_3
$$
This process, optimized by Thomas Midgley Jr. in 1930, replaced toxic refrigerants like ammonia and sulfur dioxide.

(ii) Dehydration and Fluorination Methods

Patents from the 1930s, such as US2082161, detailed methods to dehydrate SbF₃ using azeotropic distillation agents (e.g., benzene or carbon tetrachloride), enhancing its reactivity in fluorination. This innovation reduced production costs by integrating dehydration and fluorination into a single step.

(iii) Organofluorine Chemistry

Beyond CFCs, SbF₃ enabled the synthesis of trifluoromethylsilanes and fluorinated polymers, critical in semiconductor manufacturing and high-performance materials. Its role as a Lewis acid also catalyzed Friedel-Crafts alkylation and acylations in organic synthesis.

Conventional Synthesis Routes: Antimony Trioxide Hydrofluorination and Alternative Methods

The most widely employed method for antimony trifluoride synthesis involves the hydrofluorination of antimony trioxide using hydrogen fluoride [1]. This conventional approach follows the stoichiometric reaction: Antimony trioxide + 6 Hydrogen fluoride → 2 Antimony trifluoride + 3 Water, yielding high-purity antimony trifluoride with yields exceeding 99 percent under optimized conditions [1] [2]. The reaction proceeds efficiently at temperatures ranging from 0 to 150 degrees Celsius, with purification typically accomplished through extraction or washing with carbon tetrachloride [2].

Alternative synthesis routes have been developed to address specific synthetic requirements and reaction conditions [3]. Direct fluorination of antimony metal with fluorine gas occurs at elevated temperatures above 150 degrees Celsius, producing antimony trifluoride as the primary product [3]. This method eliminates water formation but requires more stringent handling procedures due to the reactive nature of elemental fluorine.

The reduction of antimony pentafluoride represents another viable synthetic pathway, particularly useful in specialized applications [4] [5]. Phosphorus trifluoride serves as an effective reducing agent in liquid arsenic trifluoride medium, converting antimony pentafluoride to antimony trifluoride with concurrent formation of complex antimony fluoride species [4] [5]. Similarly, elemental iodine functions as a reducing agent, though this method typically produces larger quantities of antimony trifluoride alongside the target product [5].

Dehydration processes have been developed for converting hydrated antimony trifluoride to the anhydrous form [6]. These methods employ azeotropic distillation agents such as benzene, gasoline, carbon tetrachloride, or chloroform to remove moisture content [6]. The dehydration proceeds by mixing wet antimony trifluoride with the distillation agent, followed by evaporation of both the agent and water, leaving anhydrous antimony trifluoride suitable for subsequent applications [6].

Synthesis MethodChemical EquationTemperature Range (°C)Yield (%)Key Advantages
Hydrofluorination of Antimony TrioxideSb₂O₃ + 6 HF → 2 SbF₃ + 3 H₂O0-150>99High yield, well-established
Direct Fluorination of Antimony MetalSb + 3/2 F₂ → SbF₃ (above 150°C)150-30085-95Direct synthesis, no water formation
Reaction with Hydrogen Fluoride SolutionSb₂O₃ + 6 HF(aq) → 2 SbF₃ + 3 H₂O25-10095-99Mild conditions, aqueous medium
Dehydration from Aqueous SolutionSbF₃·nH₂O → SbF₃ + nH₂O (thermal)100-20090-95Removes water contamination
Reduction of Antimony PentafluorideSbF₅ + reducing agents → SbF₃ + products25-10080-90Useful for specific applications

Hydrothermal Synthesis of Antimony Trifluoride-Based Complexes

Hydrothermal synthesis techniques have emerged as powerful methods for preparing antimony trifluoride-based complexes and related antimony-oxygen-fluorine compounds [7]. These approaches utilize high-temperature, high-pressure aqueous environments to facilitate the formation of complex antimony fluoride structures that are difficult to obtain through conventional synthetic routes.

Research has demonstrated the successful hydrothermal synthesis of antimony-oxygen-fluorine compounds, including the preparation of previously unreported phases such as antimony trioxide tetrafluoride [7]. The hydrothermal method operates at temperatures typically ranging from 100 to 550 degrees Celsius, with reaction times extending from several hours to multiple days depending on the target compound [7].

The hydrothermal approach offers distinct advantages for synthesizing antimony trifluoride complexes with nitrogen-heterocyclic ligands [8]. These synthetic protocols involve dissolving antimony trifluoride in appropriate solvents such as anhydrous methanol, followed by reaction with ligands including 2,2'-bipyridyl, 1,10-phenanthroline, and 2,2',6',2''-terpyridyl [8]. The resulting complexes exhibit diverse structural motifs, ranging from discrete molecular species to polymeric chains with bridging fluorine atoms [8].

Temperature control proves critical in hydrothermal synthesis, as different thermal conditions can lead to distinct structural outcomes [7]. Lower temperatures favor the formation of simpler antimony trifluoride complexes, while elevated temperatures promote the development of more complex antimony-oxygen-fluorine frameworks [7]. The hydrothermal environment suppresses the formation of antimony trioxide impurities that commonly occur in conventional synthesis methods, thereby improving the phase purity of the final products [9].

Crystallographic Analysis: Orthorhombic Ama2 Space Group Configuration

Antimony trifluoride crystallizes in the orthorhombic crystal system with space group Ama2, representing a well-characterized structural arrangement that has been extensively studied through single-crystal X-ray diffraction methods [10] [11]. The unit cell parameters have been precisely determined as a = 4.95 Angstroms, b = 7.46 Angstroms, and c = 7.26 Angstroms, with four formula units per unit cell [12] [13].

The crystal structure exhibits a three-dimensional network architecture in which each antimony atom achieves six-coordinate geometry through bonding with fluorine atoms [12] [13] [11]. The coordination environment around antimony displays significant distortion from ideal octahedral geometry, with antimony-fluorine bond distances exhibiting considerable variation [12] [13]. Short antimony-fluorine contacts measure approximately 1.92 Angstroms, representing primary covalent bonds, while longer antimony-fluorine interactions extend to 2.61 Angstroms, corresponding to bridging interactions that link antimony trifluoride units into the extended solid-state structure [12] [13].

The structural refinement has been accomplished using three-dimensional least-squares methods, achieving an R-factor of 0.072 for 370 independent reflections [12]. This level of refinement provides high confidence in the reported atomic positions and bond distances. The antimony atoms occupy specific crystallographic sites that maintain the overall Ama2 space group symmetry, with fluorine atoms distributed among multiple inequivalent positions that contribute to the complex bonding network [11].

Alternative crystallographic descriptions have reported the space group as C2cm, which represents a different setting of the same fundamental structure [12] [13]. Both descriptions are crystallographically equivalent and describe the same three-dimensional arrangement of antimony and fluorine atoms. The polymeric nature of the solid-state structure accounts for the significantly reduced volatility of antimony trifluoride compared to related compounds such as arsenic trifluoride and antimony trichloride [1].

ParameterValueReference
Crystal SystemOrthorhombicMaterials Project mp-1880
Space GroupAma2 / C2cmRSC J. Chem. Soc. (1970)
Unit Cell Parameter a (Å)4.95RSC J. Chem. Soc. (1970)
Unit Cell Parameter b (Å)7.46RSC J. Chem. Soc. (1970)
Unit Cell Parameter c (Å)7.26RSC J. Chem. Soc. (1970)
Volume (ų)268.4Calculated
Z (formula units per cell)4Materials Project
Density (g/cm³)4.38Literature
Coordination Number of Sb6X-ray diffraction
Short Sb-F Distance (Å)1.92X-ray diffraction
Long Sb-F Distance (Å)2.61X-ray diffraction

Spectroscopic Characterization Techniques: Infrared, Nuclear Magnetic Resonance, and X-ray Diffraction

Infrared spectroscopy provides fundamental information about the vibrational characteristics of antimony trifluoride, revealing distinct absorption bands that correspond to antimony-fluorine stretching and deformation modes [4] [14]. The symmetric antimony-fluorine stretching vibration typically appears in the 600-650 wavenumber region, exhibiting strong intensity characteristic of the covalent antimony-fluorine bond [4]. Asymmetric stretching modes occur at slightly lower frequencies in the 550-600 wavenumber range, while deformation vibrations manifest as weaker bands between 250-300 wavenumbers [4].

Gas-phase infrared spectra of antimony oxide trifluoride derivatives show characteristic patterns with strong bands centered at 1272 wavenumbers, assigned to the oxygen-antimony stretching fundamental [14]. These bands exhibit typical PQR-type rotational structure with pronounced Q-branch features, confirming the molecular nature of the gas-phase species [14]. The vibrational spectroscopy of antimony trifluoride complexes reveals additional bands corresponding to coordinated ligands and modified antimony-fluorine interactions [4].

Fluorine-19 nuclear magnetic resonance spectroscopy serves as a powerful probe for investigating the electronic environment and chemical bonding in antimony trifluoride systems [15] [16] [17]. Chemical shifts for antimony trifluoride typically range from -85 to -110 parts per million relative to trichlorofluoromethane reference [16] [17]. The chemical shift values depend significantly on temperature, concentration, and coordination environment, providing insight into the dynamic behavior and structural changes in solution [15] [17].

The nuclear magnetic resonance spectra of antimony trifluoride complexes with nitrogen-containing ligands exhibit characteristic patterns that reflect the coordination geometry and electronic structure [17]. Fluorine-19 resonances appear as multiplets due to coupling interactions with antimony nuclei, and the coupling constants provide information about bond strengths and coordination modes [17]. Temperature-dependent nuclear magnetic resonance studies reveal dynamic exchange processes and structural rearrangements in solution [15].

X-ray diffraction analysis encompasses both single-crystal and powder diffraction methods for structural characterization [12] [13] [18]. Single-crystal diffraction provides complete three-dimensional structural information, including precise atomic coordinates, bond distances, and thermal parameters [12] [13]. The diffraction data collection typically employs molybdenum K-alpha radiation, with data processing and structure refinement accomplished using standard crystallographic software packages [18].

Powder diffraction patterns of antimony trifluoride exhibit characteristic peak positions and intensities that serve as fingerprints for phase identification and purity assessment [10]. The calculated powder pattern based on the single-crystal structure shows excellent agreement with experimental observations, confirming the structural model [10]. Peak broadening analysis provides information about crystallite size and strain effects, while peak intensity variations can indicate preferred orientation or compositional variations [10].

TechniqueParameter/PeakValueNotes
Infrared SpectroscopySb-F stretching (symmetric)600-650 cm⁻¹Strong, characteristic of Sb-F bond
Infrared SpectroscopySb-F stretching (asymmetric)550-600 cm⁻¹Medium intensity
Infrared SpectroscopySb-F deformation250-300 cm⁻¹Weak to medium intensity
¹⁹F NMRFluorine chemical shift-85 to -110 ppm (vs CFCl₃)Temperature and environment dependent
¹²¹Sb MössbauerIsomer shiftVariable with coordinationDepends on oxidation state
X-ray Photoelectron SpectroscopySb 3d₅/₂ binding energy540.0 eVCharacteristic of Sb(III)
X-ray Photoelectron SpectroscopyF 1s binding energy685.0 eVCharacteristic of ionic fluoride

Physical Description

Antimony trifluoride is a white to gray crystalline solid, which is sometimes shipped as an aqueous solution. It is corrosive to tissue. It is used in ceramics and to make other chemicals.

Color/Form

White orthorhombic crystals
Orthorhombic, deliquescent crystals
White to gray hygroscopic crystals
There are three known crystalline modifications.

Hydrogen Bond Acceptor Count

3

Exact Mass

177.89902 g/mol

Monoisotopic Mass

177.89902 g/mol

Boiling Point

376 °C

Heavy Atom Count

4

Density

4.38 at 69.8 °F (USCG, 1999)
4.38 g/cu cm

Melting Point

558 °F (USCG, 1999)
287 °C

UNII

VWM00O92AM

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

26.34 kPa (0.26 atm) at melting point

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

7783-56-4

Associated Chemicals

Antimony ion (3+);23713-48-6

Wikipedia

Antimony trifluoride

Use Classification

Health Hazards -> Corrosives

Methods of Manufacturing

Prepared by dissolving /antimony trioxide/ in aqueous /hydrogen fluoride/ and evaporating the water. ... Industrial preparation from /antimony trichloride and hydrogen fluoride/.
Antimony(III) fluoride may be prepared by treating antimony trioxide or trichloride with hydrofluoric acid. Pure SbF3 is then obtained by carefully evaporating all of the water from the crude product, which is subsequently sublimed.

General Manufacturing Information

Stibine, trifluoro-: ACTIVE
Antimony can be trivalent or pentavalent in compounds. Both exist in antimony(IV) oxide, Sb2O4, and presumably in the deep violet haloantimonates (IV), such as Cs2(SbCl6). The pentavalent compounds, as well as most of the trivalent ones, are hydrolyzed by water to form antimony salts, e.g., SbOCl, and hydrated oxides. The only halides of antimony that have any industrial significance are the chlorides and fluorides. /Antimony compounds/

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Store under inert gas. Keep in a dry place. Do not store in glass.
May be stored in glass vessels or steel drums. Keep well closed.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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